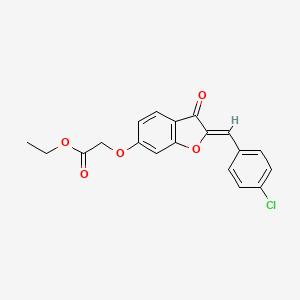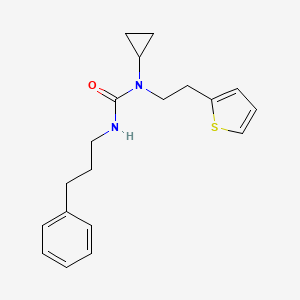
1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea, also known as CP-47,497, is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. CP-47,497 is structurally similar to the natural cannabinoid THC, but it has a higher affinity for the CB1 receptor, making it a more potent and selective agonist.
Aplicaciones Científicas De Investigación
Antiacetylcholinesterase Activity
One study synthesized and evaluated a series of urea derivatives for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility. This research underscores the potential of urea derivatives in developing treatments for conditions associated with acetylcholinesterase, such as Alzheimer's disease (Vidaluc et al., 1995).
Synthesis of Ureas from Carboxylic Acids
Another study focused on the synthesis of ureas through the Lossen rearrangement, demonstrating a method for converting carboxylic acids to ureas. This process achieved good yields without racemization under mild conditions, indicating its utility in synthesizing urea compounds for various applications, including medicinal chemistry and material science (Thalluri et al., 2014).
Corrosion Inhibition
Urea derivatives have also been evaluated for their role as corrosion inhibitors. One study examined the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion in acidic solutions. These compounds were found to efficiently inhibit corrosion, suggesting their potential use in industrial applications to protect metals from acidic corrosion (Mistry et al., 2011).
Cytokinin-like Activity in Plant Biology
In plant biology, urea derivatives have been identified as positive regulators of cell division and differentiation, with some showing cytokinin-like activity. These findings open avenues for using urea derivatives in agriculture to enhance plant growth and development (Ricci & Bertoletti, 2009).
Anion Tuning of Hydrogel Properties
Research on low molecular weight hydrogelators based on urea compounds demonstrated that the rheology and morphology of hydrogels could be tuned by the identity of the anion. This property is crucial for developing materials with specific mechanical properties for biomedical applications (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-cyclopropyl-3-(3-phenylpropyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-19(20-13-4-8-16-6-2-1-3-7-16)21(17-10-11-17)14-12-18-9-5-15-23-18/h1-3,5-7,9,15,17H,4,8,10-14H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDXNGIYFAETEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

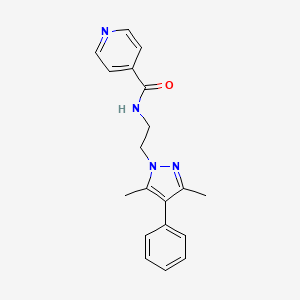
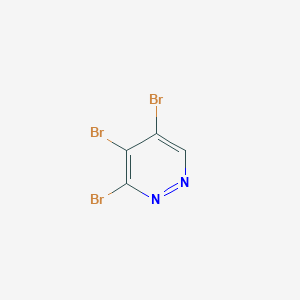
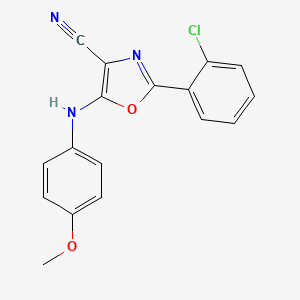
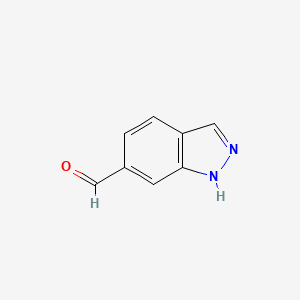
![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)
![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)
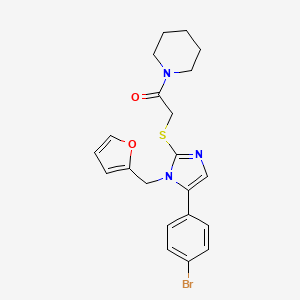
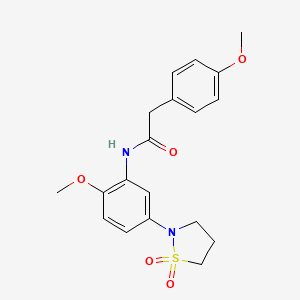
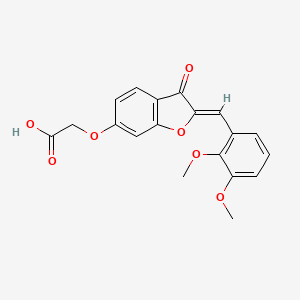
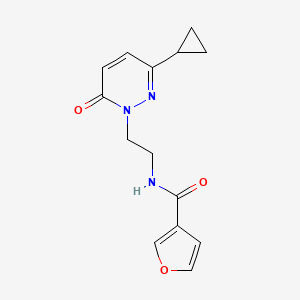
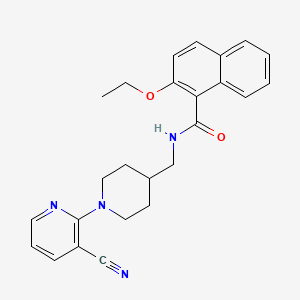
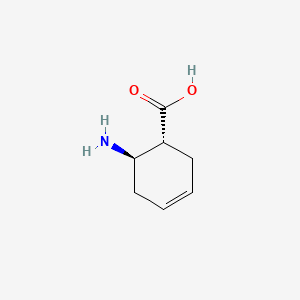
![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)
